(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride
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Overview
Description
(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride is a chemical compound known for its unique structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms, attached to a phenyl group, which is further connected to an ethanamine moiety. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Attachment to the Phenyl Group: The imidazole ring is then attached to a phenyl group through a nucleophilic aromatic substitution reaction.
Formation of the Ethanamine Moiety: The phenyl-imidazole intermediate is then reacted with an appropriate amine to form the ethanamine moiety.
Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity starting materials and solvents.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or phenyl rings.
Scientific Research Applications
(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine: The free base form of the compound without the dihydrochloride salt.
(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine monohydrochloride: A similar compound with only one hydrochloride ion.
(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol: A related compound where the amine group is replaced with a hydroxyl group.
Uniqueness
The uniqueness of (1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride lies in its specific structure, which combines the properties of the imidazole ring and the ethanamine moiety
Properties
IUPAC Name |
(1R)-1-(4-imidazol-1-ylphenyl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c1-9(12)10-2-4-11(5-3-10)14-7-6-13-8-14;;/h2-9H,12H2,1H3;2*1H/t9-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGVQPSJEXMKPL-KLQYNRQASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CN=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)N2C=CN=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421607-30-8 |
Source
|
Record name | (1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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